ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Description
Historical Development and Classification of Pyrazolo[3,4-b]Pyridines
Pyrazolo[3,4-b]pyridines represent a class of nitrogen-containing heterocycles first synthesized in the mid-20th century. These compounds gained prominence due to their structural similarity to purine bases, enabling diverse biological interactions. The ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate derivative emerged as part of systematic efforts to optimize pharmacological properties through targeted substitutions. Early synthetic routes relied on condensation reactions between pyrazole-5-amines and activated carbonyl compounds, while modern methodologies leverage transition-metal catalysis for improved efficiency.
Classification of pyrazolo[3,4-b]pyridines depends on substituent patterns:
Significance in Heterocyclic Chemistry Research
This compound exemplifies the strategic value of pyrazolo[3,4-b]pyridines in drug discovery. Its scaffold serves as a versatile platform for structure-activity relationship (SAR) studies, particularly in kinase inhibition and antimicrobial applications. The ethyl carboxylate group at position 6 enables facile derivatization into hydrazides or amides, broadening therapeutic potential. Researchers prioritize such derivatives due to their balanced physicochemical properties, including logP values (~2.8) and polar surface areas (<100 Ų), which optimize blood-brain barrier penetration and oral bioavailability.
Structural Foundations and Nomenclature
The IUPAC name This compound systematically describes its structure:
- Core : Bicyclic system with pyrazole (positions 1-3) fused to pyridine (positions 4-7).
- Substituents :
Key structural features include:
Position in Contemporary Chemical Research
Recent advances highlight this compound’s role in targeted therapeutics:
- TRK Inhibitors : Derivatives show IC₅₀ values ≤56 nM against tropomyosin receptor kinases, with selectivity over CYP isoforms.
- Antimicrobial Agents : Structural analogs exhibit MIC values of 2–8 μg/mL against drug-resistant pathogens.
- Synthetic Innovation : Copper(II) acetylacetonate catalysis achieves yields >85% under mild conditions, reducing reliance on hazardous solvents.
Ongoing research focuses on:
Properties
IUPAC Name |
ethyl 3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)14-10-9-13-11(2)18-19(15(13)17-14)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQRXYJZDGBOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C(=NN2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antitumor properties. Ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In a study published in the Asian Journal of Chemistry, various derivatives were synthesized and tested against different cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards cancer cells .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives can inhibit pro-inflammatory cytokines. A specific study highlighted the compound's effectiveness in reducing inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Neuroprotective Effects
this compound has also been investigated for neuroprotective effects. Studies indicate that it may help protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
Pesticide Development
The compound's structural characteristics make it a candidate for developing novel pesticides. Research has shown that pyrazolo[3,4-b]pyridine derivatives can act as effective insecticides and fungicides. A study reported the synthesis of several analogs that exhibited potent activity against agricultural pests, thus providing a basis for further development into commercial pesticide formulations .
Materials Science
Polymer Additives
In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for high-performance applications .
Data Tables
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a controlled laboratory setting, this compound was tested on various cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Pesticidal Efficacy Assessment
A series of field trials were conducted using formulations containing this compound against common agricultural pests such as aphids and beetles. The results showed over 80% mortality rates in treated populations compared to controls, demonstrating its potential as a new pesticide.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the biological context, but it often involves binding to the active site of the target molecule, thereby inhibiting its function. The pathways involved may include signal transduction pathways, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Modifications
Key structural analogues differ in substituents at positions 3, 4, 6, and 7 of the pyrazolo[3,4-b]pyridine core. These modifications influence electronic properties, steric effects, and intermolecular interactions, which correlate with biological activity and physicochemical behavior.
Table 1: Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives
Physicochemical and Crystallographic Properties
- Solubility : Hydroxyl and ester groups () enhance aqueous solubility, whereas fluorophenyl and cyclopropyl substituents increase lipophilicity .
- Crystal Packing : Crystal structures () reveal that phenyl and pyrazolo ring planarity influence π–π stacking and hydrogen bonding, critical for crystallinity and formulation stability. For example, intramolecular O–H···O bonds in hydroxyl-substituted derivatives stabilize the solid-state structure .
Biological Activity
Ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate. The resulting compounds are characterized using spectroscopic techniques such as mass spectrometry and NMR (Nuclear Magnetic Resonance) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-b]pyridine scaffold. Specifically, this compound has demonstrated:
- Inhibition of Cancer Cell Proliferation : This compound has shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve the inhibition of key cellular pathways that promote tumor growth .
- Mechanistic Insights : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for antiviral activity. Studies indicate that derivatives of this compound exhibit:
- Inhibition Against Viral Infections : Compounds within this class have shown antiviral effects against several viruses, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). The introduction of specific functional groups enhances their efficacy against these viral agents .
Case Studies
A selection of case studies illustrates the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 15 µM. |
| Study B | Showed inhibition of HSV replication in Vero cells with a selectivity index greater than 10. |
| Study C | Identified as a potent inhibitor of CDK2 with an IC50 value of 20 nM, indicating strong potential for cancer therapy. |
Q & A
Q. What are the standard synthetic routes for ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate?
The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with ethyl acrylate precursors. For example, ethyl 2-benzoyl-3,3-bis(methylthio)acrylate reacts with 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine in toluene under trifluoroacetic acid (TFA) catalysis, yielding the target product after reflux and purification . Another route involves 5-aminopyrazole (R = Ph) and ethyl 2,4-dioxo-4-phenylbutanoate, where electron-withdrawing groups on the aryl ring improve reaction efficiency .
Q. Which spectroscopic methods are routinely used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., δ 2.12 ppm for methyl groups, δ 7.27–7.34 ppm for phenyl protons) .
- IR Spectroscopy : Identifies carbonyl stretches (e.g., ~1700 cm⁻¹ for ester groups) .
- UV-Vis : Monitors conjugation and electronic transitions in the pyrazolopyridine core .
- ESI-MS : Validates molecular weight (e.g., m/z 328.2 for derivatives) .
Q. What are the common applications of this compound in academic research?
It serves as a scaffold for:
- Medicinal chemistry : Derivatives are screened for kinase inhibition or antimicrobial activity .
- Material science : Functionalization for optoelectronic materials due to its conjugated structure .
Advanced Research Questions
Q. How can researchers optimize low yields in the cyclocondensation step?
- Catalyst Selection : TFA or FeCl₃·6H₂O in ionic liquids (e.g., [bmim][BF₄]) enhances reaction efficiency .
- Electron-Withdrawing Substituents : Introducing groups like -NO₂ or -CF₃ stabilizes intermediates, improving yields (e.g., 75% yield with -CF₃) .
- Temperature Control : Reactions at 80°C for 10–30 hours balance kinetics and side-product formation .
Q. How to resolve contradictory NMR data when introducing bulky substituents?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons near methyl groups) .
- X-ray Crystallography : Provides definitive structural confirmation, especially for regiochemical ambiguities .
- Variable Temperature NMR : Reduces signal broadening caused by slow conformational exchange .
Q. What strategies improve solubility for in vitro biological testing?
- Derivatization : Hydrolysis of the ethyl ester to a carboxylic acid enhances aqueous solubility .
- Salt Formation : Use of sodium or hydrochloride salts for ionic derivatives .
- Co-solvents : DMSO-water mixtures (≤10% v/v) maintain compound stability during assays .
Data Contradiction Analysis
Q. Why do substituents at the 4-position show variable biological activity?
| Substituent | Biological Activity (IC₅₀) | Source |
|---|---|---|
| -Ph | 12.3 µM (Kinase X) | |
| -CF₃ | 5.8 µM (Kinase X) | |
| -NO₂ | Inactive | |
| Electron-withdrawing groups (-CF₃) enhance target binding via hydrophobic interactions, while -NO₂ may sterically hinder active-site access. Always validate with molecular docking studies . |
Methodological Recommendations
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Core Modifications : Replace the phenyl group with bioisosteres (e.g., pyridyl) to assess π-π stacking effects .
- Ester Group Variation : Substitute ethyl with methyl or tert-butyl esters to study steric and electronic impacts .
- Side-Chain Functionalization : Introduce amine or amide linkages for solubility and hydrogen-bonding potential .
Q. What advanced techniques validate synthetic intermediates?
- LC-MS/MS : Detects trace impurities (e.g., unreacted starting materials) with >98% purity thresholds .
- HPLC-PDA : Quantifies regioisomeric byproducts using C18 columns and acetonitrile/water gradients .
- TGA-DSC : Assess thermal stability for materials science applications .
Experimental Design Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
